Product packaging for 11-Hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid(Cat. No.:CAS No. 65649-36-7)

11-Hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid

Cat. No.: B150128
CAS No.: 65649-36-7
M. Wt: 650.8 g/mol
InChI Key: UERRXLUEVHKNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Products Chemistry and Phytolaccaceae Family Research

Natural products chemistry, a field dedicated to the isolation, structure elucidation, and pharmacological investigation of chemical compounds from natural sources, has long recognized the therapeutic potential of the plant kingdom. Within this scientific pursuit, the Phytolaccaceae family of flowering plants has emerged as a rich reservoir of bioactive molecules. researchgate.net Species such as Phytolacca esculenta and Phytolacca americana are particularly notable for producing a diverse array of triterpenoid (B12794562) saponins (B1172615), including the esculentoside class. nih.govnih.gov These compounds are of significant interest to researchers for their potential applications in medicine.

Overview of the Esculentoside Family: Structural Diversity and Biological Relevance

The esculentosides are a group of oleanene-type saponins characterized by a complex triterpenoid core structure. researchgate.netnih.gov Their structural diversity primarily arises from variations in the glycosylation patterns at specific positions on this core. nih.gov This chemical diversity is directly linked to a broad spectrum of biological activities, with numerous studies highlighting the anti-inflammatory, anticancer, and antimicrobial properties of various esculentoside analogs. researchgate.netnih.gov Esculentoside A, the most extensively studied member of this family, has demonstrated significant anti-inflammatory and anticancer effects in preclinical research. nih.govnih.govnih.govresearchgate.net Other related compounds, such as Esculentoside H, have also been shown to possess noteworthy biological activity. nih.gov

Table 1: Physicochemical Properties of Esculentoside E

PropertyValue
Molecular FormulaC35H54O11
Molecular Weight650.8 g/mol
IUPAC Name(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid
SynonymsPhytolaccoside G
PubChem CID128258

Data sourced from PubChem.

Rationale for Dedicated Research on Esculentoside E: Bridging Knowledge Gaps within the Esculentoside Analogs

Despite the promising bioactivities demonstrated by the esculentoside family, a significant knowledge gap exists concerning Esculentoside E. While its basic chemical structure has been identified, there is a notable absence of published research investigating its specific biological properties. The well-documented therapeutic potential of its close chemical relatives, such as Esculentoside A, provides a strong impetus for dedicated research into this understudied analog.

The rationale for focusing on Esculentoside E is multifaceted:

Unexplored Therapeutic Potential: Given the established anti-inflammatory and anticancer activities of other esculentosides, it is highly probable that Esculentoside E possesses its own unique and potentially valuable biological activities.

Structure-Activity Relationship Insights: A thorough investigation of Esculentoside E would contribute valuable data to the understanding of structure-activity relationships within the esculentoside class. By comparing the biological effects of Esculentoside E with its more well-researched counterparts, scientists can gain a deeper understanding of how subtle variations in chemical structure influence therapeutic efficacy.

Novel Drug Discovery: The unique structural attributes of Esculentoside E may translate into novel mechanisms of action, offering new avenues for drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H54O11 B150128 11-Hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid CAS No. 65649-36-7

Properties

IUPAC Name

11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O11/c1-30(28(41)42)10-12-35(29(43)44)13-11-33(4)18(19(35)14-30)6-7-23-31(2)15-20(37)26(46-27-25(40)24(39)21(38)16-45-27)32(3,17-36)22(31)8-9-34(23,33)5/h6,19-27,36-40H,7-17H2,1-5H3,(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERRXLUEVHKNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65649-36-7
Record name Esculentoside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Methodologies for the Isolation and Structural Characterization of Esculentosides

Optimized Extraction and Fractionation Techniques from Plant Sources

The initial and most critical step in isolating Esculentoside E is its efficient extraction from the plant matrix, typically the roots of Phytolacca acinosa or Phytolacca americana. nih.gov The selection of an appropriate extraction method is crucial for maximizing the yield of saponins (B1172615) while minimizing the co-extraction of interfering substances.

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) are often preferred over traditional methods like maceration or heat reflux extraction. UAE offers several advantages, including reduced extraction times, lower solvent consumption, and higher efficiency, particularly for saponins. mdpi.com The choice of solvent is equally critical; polar solvents are necessary to effectively solubilize glycosidic compounds like Esculentoside E. An optimized protocol often involves using aqueous ethanol (e.g., 70-80% ethanol) or methanol. nih.govmdpi.com Studies have shown that an 80% ethanol solution can be optimal for extracting triterpenoid (B12794562) saponins. mdpi.com Key parameters such as solvent-to-solid ratio, temperature, and duration are meticulously optimized to ensure maximum recovery. For instance, a liquid-to-solid ratio of 10:1 (mL/g) has been shown to be effective for saponin extraction. mdpi.com

Following extraction, the crude extract, a complex mixture of various phytochemicals, must undergo fractionation to enrich the saponin content. A common primary fractionation step is liquid-liquid partitioning. The crude extract is typically dissolved in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol. nih.gov Triterpenoid saponins, including esculentosides, tend to concentrate in the more polar n-butanol fraction.

This saponin-rich fraction is then subjected to column chromatography for further separation. Silica gel is a widely used stationary phase for this purpose. lnppswu.comastu.edu.et A gradient elution system, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol, allows for the separation of compounds based on their polarity. youtube.com Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target esculentosides.

Table 1: Optimized Extraction and Fractionation Parameters for Esculentosides
ParameterOptimized Condition/MethodRationale/Reference
Plant MaterialDried, powdered roots of Phytolacca sp.High concentration of esculentosides. nih.gov
Extraction TechniqueUltrasound-Assisted Extraction (UAE)Higher efficiency, shorter time, lower solvent use. mdpi.com
Extraction Solvent70-80% Aqueous EthanolOptimal polarity for saponin solubility. nih.govmdpi.com
Liquid-to-Solid Ratio10:1 to 25:1 (mL/g)Ensures complete dissolution of target compounds. mdpi.commdpi.com
Primary FractionationLiquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol)Concentrates saponins in the n-butanol fraction. nih.gov
Secondary FractionationSilica Gel Column ChromatographySeparates compounds based on polarity. lnppswu.comastu.edu.et

High-Resolution Chromatographic Purification Strategies for Esculentoside E

After initial fractionation, the enriched extracts still contain a mixture of structurally similar saponins. Achieving high purity of Esculentoside E necessitates the use of high-resolution chromatographic techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) is the cornerstone method for the final purification of natural products. nih.govrjptonline.org

Prep-HPLC utilizes high pressure to pass the sample through a column packed with a stationary phase, allowing for superior separation compared to traditional column chromatography. For saponins like Esculentoside E, a reversed-phase (RP) column, typically a C18 column, is employed. rjptonline.org This technique separates molecules based on their hydrophobicity. The mobile phase usually consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. nih.gov The separation is optimized by adjusting the gradient slope, flow rate, and column temperature. Detection is commonly performed using a photodiode array (PDA) detector or an evaporative light scattering detector (ELSD), the latter being particularly useful for non-chromophoric compounds like saponins. nih.gov

Another powerful, albeit less common, technique for purifying saponins is High-Speed Counter-Current Chromatography (HSCCC). nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption. nih.govnih.gov This technique has been successfully applied to separate various esculentosides (A, B, C, and D) from Phytolacca roots using a chloroform-methanol-water solvent system, yielding purities exceeding 96%. nih.govnih.gov

Table 2: Typical Preparative HPLC Parameters for Esculentoside E Purification
ParameterCondition/SettingPurpose/Reference
SystemPreparative High-Performance Liquid Chromatography (Prep-HPLC)High-resolution final purification step. nih.govardena.com
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm)Separation based on hydrophobicity. rjptonline.org
Mobile Phase AWater with 0.1% Formic AcidAqueous component, acid improves peak shape. nih.gov
Mobile Phase BAcetonitrile or MethanolOrganic component for elution. rjptonline.org
Elution ModeGradient ElutionAllows for separation of compounds with varying polarities. lcms.cz
Flow Rate5-20 mL/min (depending on column diameter)Optimized for separation efficiency. rjptonline.org
DetectionPhotodiode Array (PDA) or Evaporative Light Scattering Detector (ELSD)Monitors column effluent and triggers fraction collection. nih.gov

State-of-the-Art Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once Esculentoside E is isolated in a pure form, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HR-MS) is the first step, providing the exact mass of the molecule. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can determine the molecular weight with high accuracy (to within a few parts per million), which allows for the unambiguous determination of the molecular formula. nih.gov For Esculentoside E (C₃₅H₅₄O₁₁), the expected exact mass is 650.3666 g/mol . nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule, providing valuable information about the structure of the aglycone core and the sequence of sugar units in the glycosidic chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the complete structural elucidation of complex molecules like Esculentoside E. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential to piece together the molecular puzzle. nih.govmdpi.com

Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons in the aglycone and within each sugar ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, such as linking the sugar units to the aglycone and determining the glycosylation positions. mdpi.combohrium.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule.

By systematically analyzing the data from these experiments, researchers can definitively establish the complete structure of Esculentoside E, including the oleanane-type triterpenoid core, the positions of hydroxyl and carboxylic acid groups, and the identity and linkage of the β-D-xylopyranosyl sugar moiety. nih.gov

Table 3: Spectroscopic and Spectrometric Data for Structural Elucidation
TechniqueInformation ObtainedExample Application for Esculentoside E
HR-ESI-MSExact mass and molecular formula.Provides the molecular formula C₃₅H₅₄O₁₁. nih.gov
MS/MSFragmentation pattern, sugar sequence.Identifies loss of the xylose unit and fragments of the aglycone. nih.gov
¹H NMRProton chemical shifts and coupling constants.Identifies anomeric protons of sugars, olefinic protons, and methyl groups.
¹³C NMRCarbon chemical shifts.Identifies carbonyl carbons, olefinic carbons, and anomeric carbons.
2D COSY¹H-¹H correlations.Establishes proton connectivity within the aglycone and sugar ring. bohrium.com
2D HSQC/HMBC¹H-¹³C correlations (1-bond and 2-3 bond).Assigns all carbons; confirms linkage between sugar and aglycone. mdpi.combohrium.com

Biosynthetic Pathways and Biotransformation Studies of Esculentosides

Elucidation of Precursor Incorporation and Enzymatic Steps in Esculentoside Biosynthesis

The biosynthesis of the triterpenoid (B12794562) skeleton of esculentosides begins with the cyclization of 2,3-oxidosqualene (B107256), a precursor derived from the cytosolic mevalonate (MVA) pathway. nih.govnih.gov This cyclization is a critical branching point that separates primary metabolism (sterol biosynthesis) from secondary metabolism (triterpenoid saponin biosynthesis). nih.gov

The key enzymatic steps in the putative biosynthesis of the Esculentoside E aglycone are:

Formation of the Triterpene Skeleton: The enzyme β-amyrin synthase, an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane (B1240867) scaffold, β-amyrin. nih.govresearchgate.net

Oxidative Modifications: Following the formation of the basic skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the triterpenoid backbone, leading to the formation of various sapogenins. frontiersin.orgmdpi.com For oleanane-type saponins (B1172615), P450s from the CYP716 and CYP72 families are heavily involved in this diversification. researchgate.netoup.com For instance, oxidation at the C-28 position of β-amyrin by a C28-oxidase (a CYP716 family enzyme) produces oleanolic acid. researchgate.netnih.gov Further hydroxylations at other positions, such as C-23, lead to the aglycone characteristic of many esculentosides. nih.gov

Glycosylation: The final step in the biosynthesis is the attachment of sugar moieties to the sapogenin, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govnih.govoup.com This glycosylation is crucial as it significantly increases the structural diversity and influences the biological activity of the saponins. nih.govfrontiersin.org UGTs transfer a sugar residue, such as glucose or xylose, from an activated sugar donor (e.g., UDP-glucose) to the aglycone. dtu.dk In the case of Esculentoside E, a xylose unit is attached to the aglycone.

Table 1: Key Enzyme Families in the Putative Biosynthesis of Esculentosides

Enzyme Family Role in Biosynthesis Precursor/Substrate Product
Oxidosqualene Cyclases (OSCs) Forms the basic pentacyclic triterpenoid skeleton. 2,3-Oxidosqualene β-amyrin
Cytochrome P450s (CYP450s) Oxidative decoration of the triterpenoid skeleton. β-amyrin Oxidized aglycones (e.g., Oleanolic acid, Hederagenin)
UDP-Glycosyltransferases (UGTs) Attaches sugar moieties to the aglycone. Aglycone, UDP-sugar Saponin (e.g., Esculentoside E)

Investigation of Biosynthetic Gene Clusters and Enzymes Relevant to Triterpenoid Saponin Production

The genes responsible for the biosynthesis of secondary metabolites like triterpenoid saponins are often organized into biosynthetic gene clusters (BGCs) within the plant genome. youtube.comnih.gov A BGC is a physically co-localized group of genes that together encode the enzymes for the complete synthesis of a specific metabolite. nih.gov This clustering facilitates the co-regulation and inheritance of the entire pathway.

While the specific BGC for Esculentoside E has not yet been identified, research on other saponin-producing plants has revealed that these clusters typically contain genes for an oxidosqualene cyclase (OSC), multiple cytochrome P450s (P450s), and several UDP-glycosyltransferases (UGTs). researchgate.netuea.ac.uk

Oxidosqualene Cyclases (OSCs): These enzymes initiate the pathway by creating the foundational carbon skeleton. Plants possess multiple OSCs that produce a wide variety of triterpenoid scaffolds from the same 2,3-oxidosqualene precursor. frontiersin.org Identifying the specific β-amyrin synthase gene within the Phytolacca genus would be the first step in locating the Esculentoside E BGC.

Cytochrome P450 Monooxygenases (P450s): P450s are a large and diverse family of enzymes responsible for the extensive oxidative modifications of the triterpene backbone, which is a major source of saponin diversity. mdpi.compnas.org Functional characterization of P450s from saponin-producing plants has shown that specific subfamilies, such as CYP716, CYP72, CYP88, and CYP93, are frequently involved in the biosynthesis of oleanane-type saponins. oup.comnih.gov For example, CYP88D6 is a known β-amyrin-11-oxidase in the glycyrrhizin pathway, while CYP72A154 oxidizes C-30. oup.com

UDP-Glycosyltransferases (UGTs): UGTs complete the saponin biosynthesis by attaching various sugar chains to the aglycone, a step critical for the compound's biological function. nih.govfrontiersin.org These enzymes belong to a large multigene family and exhibit high substrate and regioselectivity. oup.comdtu.dk The identification of UGTs involved in saponin biosynthesis is often guided by transcriptome analysis, where genes that are co-expressed with OSCs and P450s become prime candidates. frontiersin.org

Microbial or Enzymatic Biotransformation Strategies for Novel Esculentoside E Derivatives

Biotransformation utilizes biological systems, such as microorganisms or isolated enzymes, to perform chemical modifications on a specific substrate. nih.govnmb-journal.com This approach is a powerful tool for generating novel derivatives of natural products like Esculentoside E, potentially leading to compounds with enhanced biological activity or improved physicochemical properties. mdpi.comnih.gov

Microbial Biotransformation: Whole-cell microbial cultures offer a versatile system for modifying complex molecules. The primary reactions catalyzed by microorganisms on saponins include hydrolysis of sugar moieties and hydroxylation of the aglycone. mdpi.com

A study on the biotransformation of Esculentoside A, a structurally related compound, demonstrated the potential of this approach. nih.gov Incubation with Streptomyces griseus and Aspergillus ochraceus resulted in several new metabolites through reactions like methyl oxidation and glycosylation. nih.gov Similar strategies could be applied to Esculentoside E to create a library of new derivatives. The process typically involves screening a diverse range of fungi and bacteria to identify strains capable of transforming the target molecule.

Table 2: Examples of Microbial Genera Used in Triterpenoid Biotransformation

Microbial Genus Type Common Reactions Catalyzed Reference
Aspergillus Fungus Hydroxylation, Glycosylation nih.govmdpi.com
Streptomyces Bacterium Oxidation, Glycosylation nih.gov
Cunninghamella Fungus Hydroxylation mdpi.com
Rhizopus Fungus Hydroxylation nih.gov
Mucor Fungus Hydroxylation nih.gov

Enzymatic Biotransformation: Using isolated enzymes offers higher specificity and avoids the formation of unwanted byproducts that can occur with whole-cell systems. nih.gov Key enzymatic strategies for creating novel Esculentoside E derivatives include:

Glycosylation/Deglycosylation: Glycosidases can be used in reverse (transglycosylation) to add new sugar units, while glycosyltransferases can attach different sugars if provided with the appropriate activated sugar donor. cjnmcpu.commdpi.com This can alter the compound's solubility and bioactivity.

Acylation: Lipases and proteases can catalyze the attachment of acyl groups (acylation) to the sugar moieties or the aglycone of saponins. nih.govrsc.org This modification can significantly impact the compound's biological properties.

Hydroxylation: Isolated P450 enzyme systems can be used to introduce hydroxyl groups at new positions on the Esculentoside E aglycone, mimicking the diversification that occurs in nature but in a controlled, cell-free environment.

These chemoenzymatic approaches provide a pathway to systematically modify the structure of Esculentoside E, enabling the exploration of structure-activity relationships and the potential development of new bioactive compounds. nih.govresearchgate.net

Chemical Synthesis and Structure Activity Relationship Sar Studies of Esculentosides

Development of De Novo Total Synthesis Routes for Esculentoside E Core Structure

The de novo total synthesis of the Esculentoside E core structure, an oleanane-type triterpenoid (B12794562), represents a formidable challenge in organic synthesis. While a complete total synthesis of Esculentoside E has not been extensively reported in publicly available literature, the synthesis of its aglycone core, oleanolic acid, and other similar oleanane (B1240867) saponins (B1172615) provides a roadmap for such an endeavor. The biosynthesis of oleanane-type triterpenoid saponins begins with the cyclization of 2,3-oxidosqualene (B107256) to form the pentacyclic β-amyrin skeleton. nih.govresearchgate.net This intricate enzymatic process in plants highlights the complexity of creating these structures in a laboratory setting.

Synthetic chemists often approach the synthesis of complex natural products like Esculentoside E through a convergent strategy, where different fragments of the molecule are synthesized independently and then coupled together. Key steps in the synthesis of the oleanane core typically involve:

Construction of the Pentacyclic System: This is often achieved through a series of cycloaddition reactions, such as the Diels-Alder reaction, to build the fused ring system. Radical cyclizations and intramolecular aldol (B89426) reactions are also powerful tools in this context.

Stereochemical Control: The oleanane skeleton possesses multiple stereocenters, and controlling the stereochemistry at each of these positions is paramount. Chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are employed to achieve the desired stereoisomers.

Functional Group Installation: The introduction of hydroxyl groups, carboxylic acids, and other functionalities at specific positions on the oleanane core is a critical step. This is often accomplished through stereoselective oxidations and reductions.

Once the aglycone core is synthesized, the subsequent glycosylation to attach the sugar moieties is a significant hurdle. The stereoselective formation of glycosidic bonds is notoriously challenging. Modern glycosylation methods, such as the use of glycosyl donors with participating or non-participating protecting groups, are employed to control the anomeric stereochemistry. A facile synthesis of natural oleanane-type triterpenoid saponins has been reported, which involves the use of TEMPO-mediated oxidation to form the glucuronide residue at a later stage of the synthesis. tandfonline.com

Semi-Synthetic Approaches for Derivatization of Esculentoside E and Related Analogs

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a more practical approach for generating a library of analogs for structure-activity relationship studies. Oleanolic acid, a common and structurally related oleanane-type triterpenoid, is often used as a starting material for the synthesis of various derivatives. mdpi.comredalyc.org

Key modifications in semi-synthetic approaches often target the following positions:

C-3 Hydroxyl Group: This position is readily accessible for modification. Esterification, etherification, and oxidation to a ketone are common transformations. The attachment of different sugar moieties at this position can significantly impact biological activity.

C-28 Carboxylic Acid: This functional group can be converted to esters, amides, and other derivatives. Reduction to an alcohol is also a possible modification.

The Olefinic Double Bond: The double bond in the C-ring can be subjected to various reactions, such as epoxidation, dihydroxylation, and hydrogenation.

For instance, new fatty acid derivatives of oleanane triterpenoids have been synthesized and their cytotoxic effects investigated. mdpi.com Furthermore, the synthesis of oleanolic acid hydrazide-hydrazone hybrid derivatives has been explored to evaluate their cytotoxic effects on human lung cancer cells. mdpi.com

Compound Modification Starting Material Reference
Oleanolic acid methyl esterEsterification of C-28 carboxylic acidOleanolic acid redalyc.org
3-O-acetyloleanolic acidAcetylation of C-3 hydroxyl groupOleanolic acid redalyc.org
Oleanolic acid oxime derivativesDerivatization of C-3 ketoneOleanolic acid mdpi.com

This table is interactive. Click on the headers to sort the data.

Rational Design and Synthesis of Novel Esculentoside E Analogs for Enhanced Bioactivity

The rational design of novel Esculentoside E analogs is guided by an understanding of the molecular targets and the structure-activity relationships of existing compounds. The goal is to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design process. These methods can predict the binding affinity of designed analogs to their biological targets and help prioritize synthetic efforts.

Strategies for the rational design of novel analogs include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties can lead to improved activity or reduced toxicity. For example, a carboxylic acid could be replaced with a tetrazole ring.

Scaffold Hopping: This involves replacing the core scaffold of the molecule with a different one while maintaining the key pharmacophoric features.

Conformational Constraint: Introducing conformational rigidity into the molecule can sometimes lead to higher binding affinity by reducing the entropic penalty upon binding to the target.

The synthesis of these rationally designed analogs often requires the development of novel synthetic methodologies to introduce the desired structural modifications. For example, the synthesis of new analogues of oxooleanolic acid has been undertaken to improve its anti-inflammatory activity. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies of Esculentoside E Derivatives

Comprehensive SAR studies are essential for understanding how different structural features of Esculentoside E and its analogs contribute to their biological activity. These studies involve synthesizing a series of derivatives with systematic variations in their structure and evaluating their activity in relevant biological assays.

Key structural features that are often investigated in SAR studies of oleanane saponins include:

The Aglycone Core: Modifications to the oleanane skeleton, such as the introduction or removal of hydroxyl groups, changes in stereochemistry, and alterations to the ring system, can have a profound impact on activity.

The Sugar Moieties: The type, number, and linkage of the sugar units attached to the aglycone are critical for activity. The presence of specific sugars, such as glucuronic acid, can be particularly important.

For example, studies on other saponins have shown that the presence of a free carboxylic acid at C-28 is often important for anti-inflammatory activity. The nature and length of the sugar chain at C-3 can also modulate this activity. While specific SAR data for Esculentoside E is not extensively documented, the general principles derived from related oleanane saponins provide a valuable framework for future studies.

Compound Class Structural Feature Impact on Bioactivity
Oleanane SaponinsC-3 Sugar ChainType and length of the sugar chain can modulate activity.
Oleanolic Acid DerivativesC-28 Carboxylic AcidOften crucial for anti-inflammatory and other activities.
Oleanane TriterpenoidsModifications to the A-ringCan influence cytotoxicity and other biological effects.

This table is interactive. Click on the headers to sort the data.

Pharmacological Activities of Esculentosides: in Vitro and Preclinical Investigations

Anti-Inflammatory Modulatory Effects in Cellular and Animal Models

Esculentoside E has demonstrated potent anti-inflammatory effects across a range of cellular and animal models. Its mechanisms of action involve the regulation of key inflammatory molecules and pathways.

A hallmark of the anti-inflammatory activity of Esculentoside E is its ability to suppress the production of pro-inflammatory cytokines. In various experimental models, it has been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

In a study involving lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, Esculentoside A, a closely related compound, markedly inhibited the secretion of TNF, IL-1, and IL-6 in a concentration-dependent manner. nih.gov Pretreatment of mice with Esculentoside A also dose-dependently decreased the serum levels of these cytokines following an LPS challenge. nih.gov Similarly, in LPS-stimulated BV2 microglia and primary microglia cells, Esculentoside A pretreatment significantly impeded the upregulation of TNF-α, IL-1β, and IL-6 expression. nih.gov This inhibition of key pro-inflammatory cytokines is a critical component of its anti-inflammatory effects. nih.gov

Model SystemKey FindingsCytokines InhibitedReference
LPS-stimulated murine peritoneal macrophagesConcentration-dependent inhibition of cytokine releaseTNF-α, IL-1β, IL-6 nih.gov
LPS-challenged miceDose-dependent decrease in serum cytokine levelsTNF-α, IL-1β, IL-6 nih.gov
LPS-stimulated BV2 microglia and primary microgliaSignificant reduction in pro-inflammatory cytokine expressionTNF-α, IL-1β, IL-6 nih.gov

Esculentoside E also exerts its anti-inflammatory effects by inhibiting the synthesis of other critical inflammatory mediators, namely nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Overproduction of these molecules contributes to the inflammatory cascade and tissue damage.

In lipopolysaccharide (LPS)-stimulated BV2 microglia and primary microglia cells, pretreatment with Esculentoside A was found to significantly decrease the production of both NO and PGE2. nih.gov Another study demonstrated that Esculentoside A could decrease the production of PGE2 in both unstimulated and stimulated murine peritoneal macrophages and rabbit synovial cells. nih.govnih.gov This suggests that Esculentoside E can modulate the enzymatic pathways responsible for the synthesis of these inflammatory mediators.

Model SystemMediator InhibitedKey FindingsReference
LPS-stimulated BV2 microglia and primary microgliaNO, PGE2Significant decrease in production nih.gov
Murine peritoneal macrophagesPGE2Decreased production in both unstimulated and stimulated cells nih.govnih.gov
Rabbit synovial cellsPGE2Decreased production in both unstimulated and stimulated cells nih.govnih.gov

The recruitment and infiltration of inflammatory cells to the site of injury or infection is a critical step in the inflammatory response. Research indicates that Esculentoside E can modulate this process. In a study on spinal cord injury in rats, Esculentoside A treatment was shown to decrease the infiltration of blood cells. researchgate.net Furthermore, histopathological analysis in a mouse model of ear inflammation revealed a marked reduction in leukocyte infiltration when pretreated with related bioactive compounds. conicet.gov.ar

Apoptosis Modulation: Context-Dependent Cellular Responses

Esculentoside E exhibits a fascinating dual role in the regulation of apoptosis, the process of programmed cell death. Its effects are context-dependent, promoting apoptosis in dysregulated cells while protecting other cell types from undergoing apoptosis.

In the context of cancer, Esculentoside E has been shown to induce apoptosis in various cancer cell lines, thereby inhibiting their proliferation. For instance, Esculentoside A has been reported to halt the growth of human colorectal cancer cells and suppress the growth of human breast cancer cells by inducing apoptotic cell death. nih.gov The induction of apoptosis in cancer cells is a key mechanism behind the anti-tumor potential of many natural compounds. mdpi.comjbtr.or.kr

Conversely, in certain cellular protection models, Esculentoside E has demonstrated anti-apoptotic effects. A notable example is its protective role in ovarian granulosa cells. A study on mice with premature ovarian failure revealed that Esculentoside A could rescue granulosa cell apoptosis. nih.govnih.gov This was associated with an increased expression of the anti-apoptotic protein BCL-2 and a reduction in the expression of pro-apoptotic markers like BAX and caspases. nih.govnih.gov This protective effect on granulosa cells is crucial for maintaining normal follicular development. nih.gov

Cell Type/ModelEffect on ApoptosisKey FindingsReference
Human colorectal cancer cellsPromotionInhibited proliferation and colony formation nih.gov
Human breast cancer cellsPromotionSuppressed growth by inducing apoptosis nih.gov
Granulosa cells (in a model of premature ovarian failure)AttenuationRescued granulosa cell apoptosis, increased BCL-2, and decreased BAX and caspases nih.govnih.gov

Antioxidative Stress Responses in Biological Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. nih.govnih.gov Esculentosides have shown potential in mitigating oxidative stress through various mechanisms, primarily investigated through the actions of Esculentoside A. researchgate.net

Reactive oxygen species are highly reactive molecules and free radicals that can cause damage to essential cellular components like DNA, proteins, and lipids if they accumulate. nih.govyoutube.com Antioxidant compounds can neutralize these harmful molecules, thereby reducing cellular damage and inflammation. mdpi.com Studies have demonstrated that Esculentoside A possesses antioxidative effects and can inhibit oxidative stress in various disease models. researchgate.net This activity is crucial as excessive ROS production can disrupt cellular redox balance, potentially leading to cell injury or apoptosis. The ability of compounds like esculentosides to decrease intracellular ROS levels is a key aspect of their protective effects against oxidative damage. researchgate.netkoreamed.org

Biological systems are equipped with an endogenous defense system of antioxidant enzymes to counteract ROS. nih.gov Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). mdpi.comscielo.org.mx SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GSH-Px. mdpi.com The anti-inflammatory activity of Esculentoside A has been linked to signaling pathways, such as the Nrf2 pathway, which is a master regulator of the expression of antioxidant proteins, including endogenous antioxidant enzymes. researchgate.net The enhancement of these enzymatic activities is a crucial mechanism for protecting cells from oxidative damage induced by various stressors. nih.gov By bolstering the activity of these enzymes, compounds can help maintain cellular homeostasis and mitigate the damage caused by elevated ROS levels. mdpi.com

Immunomodulatory Effects on Cellular and Humoral Immunity

Esculentosides, particularly Esculentoside A, have demonstrated significant immunomodulatory properties, affecting both cellular and humoral immune responses. nih.govwaocp.org These effects are largely attributed to their ability to regulate the production of inflammatory mediators and influence the activity of immune cells.

In preclinical studies, Esculentoside A has been shown to modulate cellular immunity by inhibiting the production of key pro-inflammatory cytokines. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, EsA pretreatment significantly impeded the upregulation of interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-α (TNF-α). nih.gov This inhibition of inflammatory cytokines helps to prevent excessive inflammation-related tissue damage. researchgate.net The mechanism often involves the suppression of critical signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is a central regulator of inflammatory responses. researchgate.netnih.gov EsA has been found to suppress NF-κB p65 translocation, a key step in its activation. nih.gov

Regarding humoral immunity, which involves antibody production, research has shown that Esculentoside A can influence autoimmune responses. nih.gov In a mouse model of autoimmunity, EsA was able to potently lower the level of anti-dsDNA antibodies, which are a hallmark of certain autoimmune diseases. nih.gov The compound also inhibited the proliferation of lymphoid cells and accelerated the apoptosis of activated thymocytes, further indicating its potential to regulate aberrant immune responses. nih.gov

Table 1: Effect of Esculentoside A on Pro-inflammatory Mediators in LPS-Stimulated Microglial Cells

MediatorEffect of Esculentoside A PretreatmentCellular Model
Nitric Oxide (NO)Significantly decreased productionBV2 microglia & primary microglia
Prostaglandin E2 (PGE2)Significantly decreased productionBV2 microglia & primary microglia
TNF-αImpeded upregulationBV2 microglia & primary microglia
IL-1βImpeded upregulationBV2 microglia & primary microglia
IL-6Impeded upregulationBV2 microglia & primary microglia
IL-12Impeded upregulationBV2 microglia & primary microglia
iNOS ExpressionImpeded upregulationBV2 microglia & primary microglia
COX-2 ExpressionImpeded upregulationBV2 microglia & primary microglia

Source: Data compiled from in vitro studies on Esculentoside A. nih.gov

Specific Pharmacological Activities (e.g., Antifungal Potential)

Beyond their well-documented anti-inflammatory and antioxidant effects, the esculentoside family of saponins (B1172615) exhibits other specific pharmacological activities, including notable antifungal potential. nih.govresearchgate.net The emergence of fungal infections, particularly in immunocompromised individuals, has created an urgent need for novel antifungal agents. nih.gov Natural products, such as plant-derived compounds, are a significant source for the discovery of new therapeutics. nih.gov

Research has identified esculentosides as possessing antifungal properties. researchgate.net Specifically, studies have highlighted Esculentoside B as a potent antifungal agent, suggesting that different members of the esculentoside family may have varied and specific activities. nih.gov The mechanism of action for many natural antifungal compounds involves the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with cell wall synthesis. nih.gov While detailed mechanistic studies on the antifungal action of Esculentoside E are not yet available, the demonstrated activity of related compounds within the same chemical family points to a promising area for future investigation. nih.govresearchgate.net

Molecular Mechanisms of Action and Target Identification for Esculentosides

Regulation of Intracellular Signaling Cascades

The biological activities of esculentosides are closely linked to their ability to regulate key signaling pathways within cells. These pathways are involved in diverse cellular processes, including inflammation, proliferation, and apoptosis.

Inhibition of Nuclear Factor-κB (NF-κB) Pathway Activation

The NF-κB pathway is a critical regulator of inflammatory and immune responses. Activation of NF-κB leads to the transcription of pro-inflammatory genes, including cytokines and chemokines nih.govnih.gov. Esculentoside A has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of IκB-α, a protein that sequesters NF-κB in the cytoplasm nih.govresearchgate.net. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 researchgate.netnih.govresearchgate.netplos.orgmedchemexpress.com. Esculentoside H has also been reported to suppress colon cancer cell migration through the blockage of NF-κB signaling medchemexpress.com.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

MAPK pathways, including the ERK, JNK, and p38 cascades, are involved in transmitting extracellular stimuli to intracellular responses, regulating processes such as cell growth, differentiation, stress responses, and apoptosis researchgate.netmedchemexpress.comnih.govfrontiersin.org. Esculentoside A has been shown to decrease the phosphorylation levels of MAPKs in various cell types researchgate.netresearchgate.net. Specifically, Esculentoside A suppressed phospho-c-Jun N-terminal kinase (p-JNK) but not p-p38 or phospho-extracellular signal-regulated kinase 1/2 (p-ERK1/2) in LPS-treated macrophages researchgate.net. In another study, Esculentoside A counteracted the effects of cationic bovine serum albumin on the protein expressions of phosphorylated JNK (p-JNK), p-ERK1/2, and p-p38, suggesting an inactivation of the MAPK pathway researchgate.net. Esculentoside H has also been linked to the blockage of JNK1/2 signaling medchemexpress.com.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

PPAR-γ is a nuclear receptor that plays a significant role in regulating lipid and glucose metabolism, as well as modulating inflammatory responses mdpi.comfrontiersin.org. Activation of PPAR-γ can lead to the transcription of genes involved in anti-inflammatory processes mdpi.com. Esculentoside A has been shown to up-regulate PPAR-γ gene expression plos.org. Studies suggest that the beneficial effects of Esculentoside A may be partly due to attenuating inflammatory responses via the PPAR-γ pathway plos.org. Esculentoside A has also been shown to activate PPARγ, which is associated with decreased oxidative stress researchgate.net. Direct combination of Esculentoside A with PPARγ has been demonstrated through molecular docking and bio-layer interferometry researchgate.net.

Involvement of AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and is involved in various cellular processes, including lipid metabolism and antioxidant defense semanticscholar.orgjomh.org. Esculentoside A has been shown to inhibit lipid accumulation and oxidative stress in hepatocytes by activating the AMPK pathway semanticscholar.orgjomh.org. Activation of AMPK by Esculentoside A is indicated by increased phosphorylation of AMPK at Thr172 semanticscholar.orgjomh.org. The effects of Esculentoside A on other pathways, such as AKT phosphorylation and Nrf2 nuclear translocation, can be abolished by inhibiting AMPK activity nih.gov.

Nrf2 Pathway Interactions

The Nrf2-Keap1 pathway is a major regulator of the cellular antioxidant response researchgate.net. Activation of Nrf2 leads to the transcription of antioxidant enzymes and protective proteins researchgate.net. Esculentoside A has been shown to activate the Nrf2 pathway, which contributes to its protective effects against oxidative stress nih.govresearchgate.net. Esculentoside A upregulated the expression of Nrf2 and was involved in the inactivation of the NLRP3 inflammasome by activating Nrf2 researchgate.netnih.gov. The protective potential of Esculentoside A against toxicity has been linked to potentiating the Nrf2-regulated survival mechanism, potentially through the AMPK/Akt/GSK3β pathway nih.gov.

TLR4 Pathway Interactions

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune response, particularly in recognizing bacterial lipopolysaccharide (LPS) and initiating inflammatory signaling nih.govmdpi.com. Activation of TLR4 triggers downstream pathways, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines nih.govfrontiersin.org. Esculentoside A has been shown to inhibit the activation of TLR4 signaling nih.govresearchgate.netnih.gov. This suppression of the TLR4 pathway may contribute to the anti-inflammatory effects of Esculentoside A nih.gov. Studies indicate that Esculentoside A's protective effects may be associated with the regulation of the TLR4/MyD88/HMGB1 signaling pathway nih.gov.

Data Tables

Compound NamePubChem CIDMechanism of ActionAffected Pathway(s)
Esculentoside E128258Modulation of various signaling pathwaysNF-κB, MAPK, PPAR-γ, AMPK, Nrf2, TLR4
Esculentoside A53462068Inhibition of NF-κB nuclear translocation, Modulation of MAPKs, Activation of PPAR-γ, Activation of AMPK, Activation of Nrf2, Inhibition of TLR4 signalingNF-κB, MAPK (JNK, ERK, p38), PPAR-γ, AMPK, Nrf2, TLR4
Esculentoside H101920412Suppression of cell migration through NF-κB and JNK1/2 blockageNF-κB, MAPK (JNK)
Esculentoside B60820-94-2Inhibition of inflammatory response through JNK and NF-κB signalingMAPK (JNK), NF-κB

Identification and Characterization of Direct Molecular Targets

Identifying the direct molecular targets of esculentosides is crucial for elucidating their mechanisms of action. Studies have pointed to several key proteins as potential direct binders or modulators of esculentoside activity.

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) is a key enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. Esculentoside A, a related esculentoside, has been reported to possess selective inhibitory activity towards COX-2. chemfaces.com Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), which reduce pain, fever, and inflammation by inhibiting prostaglandin (B15479496) synthesis. wikipedia.org While specific detailed mechanisms of esculentoside E's interaction with COX-2 were not extensively detailed in the provided search results, the reported activity of related esculentosides like esculentoside A suggests a potential mechanism involving the modulation of this inflammatory enzyme.

Casein Kinase 2 (CK2) Modulation

Casein Kinase 2 (CK2) is a constitutively active serine/threonine-specific protein kinase involved in various cellular processes, including cell growth, differentiation, and apoptosis. wikipedia.orgontosight.ai Esculentoside A has been identified as having molecular targets including CK2. researchgate.net CK2 is overexpressed in several types of tumors, making its inhibition a potential therapeutic strategy in cancer treatment. wikipedia.orgontosight.ai While the precise mechanism of esculentoside E's modulation of CK2 is not explicitly detailed in the provided results, the identification of CK2 as a target for related esculentosides suggests a similar potential interaction, which could involve influencing downstream signaling pathways regulated by CK2 phosphorylation. wikipedia.org

Ribosomal Protein S3a (RPS3a) Binding and Functional Implications

Ribosomal protein S3a (RPS3a) is a component of the 40S ribosomal subunit and has also been implicated in extra-ribosomal functions, including roles in inflammation and signaling pathways. wikipedia.orgnih.gov Esculentoside A has been shown to specifically bind to ribosomal protein S3a. researchgate.netnih.gov This binding was confirmed through techniques such as affinity resin capture, Western blot analysis, and Surface Plasmon Resonance. researchgate.netnih.gov The interaction between esculentoside A and RPS3a was found to impair lipopolysaccharide (LPS)-induced signaling in macrophages, leading to the suppression of pro-inflammatory cytokine production like TNF-α and IL-6. researchgate.netnih.gov These findings suggest that RPS3a is required for LPS-triggered signaling involved in the induction of pro-inflammatory cytokines and that esculentoside A exerts its anti-inflammatory activity, at least in part, by targeting RPS3a and disrupting its signaling function. nih.gov This highlights RPS3a as a potential intracellular target for esculentosides in modulating inflammatory responses.

High-Mobility Group Box 1 (HMGB1) Interaction Studies

High-Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space, where it acts as a danger-associated molecular pattern (DAMP) and contributes to inflammation and immune responses. mdpi.com HMGB1 is a molecular target of esculentoside A. researchgate.net Studies have indicated that esculentoside A can suppress the increase of HMGB1 expression induced by inflammatory stimuli. nih.gov Inhibition of HMGB1 release is considered a protective effect against inflammatory responses. nih.gov Extracellular HMGB1 can activate receptors such as Toll-like receptor 4 (TLR4), initiating signaling cascades that activate NF-κB, a key transcription factor in immune responses. mdpi.com By suppressing HMGB1, esculentosides may interfere with this pro-inflammatory pathway. nih.gov While direct binding studies specifically for esculentoside E and HMGB1 were not detailed, the reported interaction and modulation of HMGB1 by esculentoside A suggest a similar potential for esculentoside E in influencing HMGB1-mediated inflammation.

Modulation of Key Enzymes and Regulatory Proteins (e.g., Aromatase, PCNA)

Esculentosides have been observed to modulate the activity and expression of other key enzymes and regulatory proteins.

Aromatase is an enzyme responsible for the conversion of androgens to estrogens and is a significant target in the treatment of estrogen-dependent cancers, particularly in postmenopausal women. researchgate.netpharmgkb.org Esculentoside A has been shown to reverse the downregulated expressions of aromatase observed in certain conditions. aging-us.com This suggests a potential role for esculentosides in modulating estrogen synthesis by influencing aromatase levels. aging-us.comfrontiersin.org

Proliferating Cell Nuclear Antigen (PCNA) is a protein involved in DNA replication and repair and is often used as a marker for cell proliferation. wikipedia.org Esculentoside A has been reported to inhibit the expression of PCNA. chemfaces.comresearchgate.netnih.gov This inhibition of PCNA expression suggests that esculentosides may have antiproliferative effects, potentially contributing to their observed activities in various experimental models. researchgate.netnih.gov Downregulating PCNA expression has been linked to the inhibition of cell proliferation. nih.gov

Preclinical Efficacy Studies of Esculentosides in Advanced Disease Models

Hepatoprotective Effects in Models of Acute and Chronic Liver Injury

Esculentoside A has demonstrated significant protective effects in animal models of acute liver injury induced by toxins such as carbon tetrachloride (CCl4) and a combination of galactosamine (GalN) and lipopolysaccharides (LPS). nih.govnih.gov In vitro studies using LO2 cells showed that EsA was not cytotoxic and could significantly reduce cell death rates and levels of tumor necrosis factor-alpha (TNF-α) when challenged by CCl4. nih.govresearchgate.net Furthermore, EsA treatment upregulated the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and decreased reactive oxygen species (ROS) levels in these cells. nih.govnih.gov

In vivo mouse models of CCl4-induced liver injury revealed that EsA administration prevented histopathological damage, as evidenced by a reduction in ballooned hepatocytes. nih.govresearchgate.net Treatment with EsA also led to a significant decrease in serum levels of key liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov The protective mechanisms appear to be linked to the inhibition of inflammatory and oxidative stress pathways. EsA treatment lowered the mRNA expression of pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov It also mitigated oxidative stress by preventing the release of malondialdehyde (MDA) and increasing the activity of glutathione peroxidase (GSH-Px) in liver tissues. nih.govnih.gov Immunohistochemical analysis showed that EsA markedly inhibited the overexpression of F4/80 and CD11b, markers for macrophages and Kupffer cells. nih.gov Mechanistically, EsA was found to inhibit the phosphorylation of IκBα and ERK, key components of the NF-κB and MAPK signaling pathways, respectively. nih.govnih.gov Similar protective effects, including reduced liver enzyme levels and alleviated histopathological damage, were also observed in GalN/LPS-induced acute liver injury models. nih.govnih.gov However, studies indicated that EsA's hepatoprotective effects are not mediated by anti-apoptotic mechanisms, as it did not affect CCl4-induced hepatocyte apoptosis or the expression of Bax and Caspase-3. nih.govresearchgate.net

Table 1: Hepatoprotective Effects of Esculentoside A in Preclinical Models

Model Key Findings
In Vitro (LO2 Cells) Reduced CCl4-induced cell death and TNF-α levels. nih.govresearchgate.net
Upregulated PPAR-γ expression and reduced ROS. nih.govnih.gov
In Vivo (CCl4-induced) Prevented histopathological damage. nih.govresearchgate.net
Decreased serum ALT and AST levels. nih.gov
Reduced mRNA expression of TNF-α, IL-1β, and IL-6. nih.govnih.gov
Decreased MDA and increased GSH-Px activity. nih.govnih.gov
Inhibited phosphorylation of IκBα and ERK. nih.govnih.gov
In Vivo (GalN/LPS-induced) Alleviated liver enzyme elevation and histopathological damage. nih.govnih.gov

Neuroinflammation and Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

Esculentoside A has shown promise in models of neuroinflammation, particularly those relevant to Alzheimer's disease (AD). In an AD mouse model induced by amyloid-beta (Aβ) peptide 1-42, EsA treatment attenuated memory deficits. nih.govtandfonline.com The neuroprotective effects of EsA are attributed to its ability to suppress neuroinflammation. nih.gov Treatment with EsA led to a decrease in pro-inflammatory factors and reduced the activation of microglia and astrocytes in the hippocampus of Aβ(1-42)-induced AD mice. nih.govtandfonline.com

The underlying mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The Aβ(1-42) peptide was shown to activate the phosphorylation of ERK, JNK, and p38 MAPKs in the hippocampus. nih.govtandfonline.com EsA administration significantly decreased these phosphorylation levels, suggesting that its anti-neuroinflammatory effects are mediated through the downregulation of these pathways. nih.govtandfonline.com Further research in a triple transgenic AD (3xTg-AD) mouse model confirmed that EsA could cross the blood-brain barrier to ameliorate cognitive deficits and AD pathology. nih.gov This effect was linked to a peroxisome proliferator-activated receptor γ (PPARγ)-dependent mechanism, highlighting its role in mitigating oxidative and endoplasmic reticulum stress. nih.gov

Table 2: Effects of Esculentoside A in Alzheimer's Disease Models

Model Key Findings
Aβ(1-42)-induced AD Mice Attenuated memory deficits. nih.govtandfonline.com
Decreased pro-inflammatory factors in the hippocampus. nih.govtandfonline.com
Reduced activation of microglia and astrocytes. nih.govtandfonline.com
Significantly decreased phosphorylation of ERK, JNK, and p38 MAPKs. nih.govtandfonline.com
3xTg-AD Mice Ameliorated cognitive deficits and amyloid pathology. nih.gov
Exerted neuroprotective effects via a PPARγ-dependent mechanism. nih.gov

Gastrointestinal Inflammatory Conditions (e.g., Ulcerative Colitis)

In preclinical models of ulcerative colitis (UC), Esculentoside A has demonstrated significant therapeutic effects. In a dextran sulfate sodium (DSS)-induced UC rat model, EsA treatment improved intestinal motility, increased the number of bowel movements, and promoted weight gain. nih.gov It also improved the histological score of colitis by reducing tissue injuries. nih.gov The anti-inflammatory properties of EsA were evident through the inhibition of pro-inflammatory cytokines TNF-α and IL-6 in the serum. nih.govnih.gov

Mechanistically, EsA's effects on UC appear to be mediated by the regulation of the hydrogen sulfide (H2S)/cystathionine γ-lyase (CSE) and nitric oxide (NO)/neuronal nitric oxide synthase (nNOS) systems. nih.gov EsA treatment reduced the levels of NO and H2S in the serum and the expression of CSE, cystathionine β-synthase (CBS), and nNOS in the colon tissue. nih.gov In a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced UC model, EsA was shown to recover colon injury, including crypt destruction and inflammatory cell infiltration. nih.gov This study also highlighted that EsA could inhibit the nuclear translocation of NF-κB. nih.gov Furthermore, in vitro studies using lipopolysaccharide (LPS)-stimulated primary intestinal neuronal cells and rat colonic smooth muscle cells showed that EsA could ease viability loss, reverse apoptosis, and inhibit the expression of IL-6 and TNF-α. nih.govnih.gov The anti-apoptotic effect was achieved by down-regulating Bax and cleaved caspase-3 expression while up-regulating Bcl-2. nih.gov

Table 3: Efficacy of Esculentoside A in Ulcerative Colitis Models

Model Key Findings
DSS-induced UC Rats Improved intestinal motility and reduced histological damage. nih.gov
Inhibited serum levels of TNF-α and IL-6. nih.gov
Reduced serum NO and H2S, and colonic expression of CSE, CBS, and nNOS. nih.gov
TNBS-induced UC Rats Recovered colon injury and inflammatory infiltration. nih.gov
Down-regulated serum IL-6 and TNF-α. nih.gov
Modulated apoptosis-related proteins (Bax, cleaved caspase-3, Bcl-2). nih.gov
In Vitro (LPS-stimulated cells) Increased cell viability and reversed apoptosis. nih.govnih.gov
Inhibited expression of IL-6, TNF-α, and NF-κB activation. nih.gov

Reproductive System Disorders (e.g., Premature Ovarian Failure, Endometriosis)

Esculentoside A has shown potential therapeutic effects in models of female reproductive disorders. In a mouse model of premature ovarian failure (POF), EsA administration helped restore normal body and ovary weights, regular estrus cycles, and normal ovarian histo-architecture. aging-us.com The treatment enhanced the expression of the proliferating marker KI67 and the anti-apoptotic protein BCL-2 in granulosa cells. aging-us.com Concurrently, it reduced the expression of pro-apoptotic markers BAX and caspases 9 and 3. aging-us.com This suggests that EsA rescues granulosa cells from apoptosis via the mitochondrial pathway. aging-us.com Additionally, EsA restored the expression of PPARγ, a potential therapeutic target in POF. aging-us.com It has also been noted that EsA can inhibit the growth of ectopic lesions in animal models of Endometriosis. aging-us.com

Table 4: Effects of Esculentoside A on Reproductive System Disorders

Model Key Findings
Premature Ovarian Failure (Mice) Restored normal body/ovary weights and regular estrus cycles. aging-us.com
Increased expression of KI67 and BCL-2 in granulosa cells. aging-us.com
Reduced expression of BAX, CASPASE-9, and CASPASE-3. aging-us.com
Rescued the expression of PPARγ. aging-us.com
Endometriosis (Animal Model) Inhibited the growth of ectopic lesions. aging-us.com

Renal Disease Models (e.g., Lupus Nephritis)

The efficacy of Esculentoside A has been investigated in mouse models of lupus nephritis (LN), a serious complication of systemic lupus erythematosus. In MRL/lpr mice, a spontaneous model for lupus, EsA treatment conferred protection against LN. nih.gov It achieved this by downregulating the proportion of mucosal-associated invariant T (MAIT) cells in the kidney tissue. nih.gov This was accompanied by a reduction in the expression of pro-inflammatory cytokines TNF-α, IFN-γ, and IL-17, and an increase in the anti-inflammatory cytokine IL-2. nih.govresearchgate.net Treatment with EsA also led to a significant improvement in renal function, as indicated by reduced blood creatinine and urine protein/creatinine ratio levels, and ameliorated renal pathological changes. nih.govresearchgate.net

Similarly, in BXSB mice, another model for lupus, EsA administration markedly controlled urine protein excretion, improved renal function, and alleviated kidney damage. nih.gov The therapeutic effects were associated with a reduction in serum IL-6 and TNF-α levels. nih.gov Mechanistically, EsA was found to inhibit the proliferation of renal cells by downregulating the expression of Proliferating Cell Nuclear Antigen (PCNA) and to promote apoptosis by increasing the expression of caspase-3, Fas, and FasL in the kidney. nih.gov

Table 5: Therapeutic Effects of Esculentoside A in Lupus Nephritis Models

Model Key Findings
MRL/lpr Mice Reduced blood creatinine and urine protein/creatinine ratio. researchgate.net
Improved renal histopathological damage. nih.gov
Downregulated MAIT cells in kidney tissue. nih.gov
Decreased renal TNF-α, IFN-γ, IL-17; increased IL-2. nih.govresearchgate.net
BXSB Mice Controlled urine protein excretion and improved renal function. nih.gov
Reduced serum IL-6 and TNF-α levels. nih.gov
Inhibited renal cell proliferation (downregulated PCNA). nih.gov
Promoted apoptosis (upregulated caspase-3, Fas, FasL). nih.gov

Respiratory System Inflammation Models (e.g., Acute Lung Injury)

Esculentoside A has demonstrated protective effects in mouse models of lipopolysaccharide (LPS)-induced acute lung injury (ALI). nih.gov Pretreatment with EsA resulted in marked improvements in lung pathology, including reduced inflammatory infiltration, thickening of the alveolar wall, and less pulmonary congestion. nih.gov It also decreased the inflammatory cell count in bronchoalveolar lavage fluid (BALF) and lowered the lung wet-to-dry weight ratio, an indicator of pulmonary edema. nih.gov

The anti-inflammatory action of EsA in the lungs was further evidenced by a significant decrease in the levels of TNF-α and IL-6 in the BALF of LPS-challenged mice. nih.gov The protective mechanism of EsA in ALI involves the inhibition of the nuclear factor kappa B (NF-κB) and MAPK signaling pathways. nih.gov Specifically, EsA was found to significantly suppress the phosphorylation of IκBα (an inhibitor of NF-κB) as well as the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), which are key components of the MAPK pathway. nih.gov These findings suggest that EsA may be a promising agent for the prevention and treatment of ALI. nih.govnih.gov

Table 6: Protective Effects of Esculentoside A in Acute Lung Injury Model

Model Key Findings
LPS-induced ALI (Mice) Reduced inflammatory infiltration, alveolar wall thickening, and pulmonary congestion. nih.gov
Decreased inflammatory cell count in BALF and lung wet-to-dry weight ratio. nih.gov
Significantly decreased TNF-α and IL-6 levels in BALF. nih.gov
Suppressed phosphorylation of IκBα, p38, and ERK. nih.gov

Advanced Methodological Approaches in Esculentoside Research

Design and Implementation of In Vitro Cellular Assays (e.g., Co-culture Systems, Primary Cell Lines)

Advanced in vitro cellular assays are fundamental to understanding the effects of Esculentoside E at the cellular level. These models offer a controlled environment to investigate cellular responses and interactions.

Co-culture Systems: To date, specific studies employing co-culture systems to investigate the effects of Esculentoside E have not been reported in the available scientific literature. However, such systems, which involve culturing two or more different cell types together, would be invaluable for mimicking the complex cellular microenvironments found in vivo. For instance, co-cultures of cancer cells and stromal cells could elucidate the impact of Esculentoside E on tumor-stroma interactions, while co-cultures of immune cells and endothelial cells could model its effects on inflammatory processes.

Primary Cell Lines: Research has utilized primary cell lines to explore the biological activities of the closely related compound, Esculentoside A. Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model than immortalized cell lines. A notable example is the use of primary microglia cells to study the anti-inflammatory effects of Esculentoside A. In these studies, Esculentoside A was shown to significantly decrease the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in primary microglia stimulated with lipopolysaccharide (LPS) or β-amyloid nih.gov.

Table 1: Effects of Esculentoside A on Pro-inflammatory Mediators in Primary Microglia
MediatorCell TypeStimulantObserved Effect of Esculentoside AReference
Nitric Oxide (NO)Primary MicrogliaLPSDecreased Production nih.gov
Prostaglandin E2 (PGE2)Primary MicrogliaLPSDecreased Production nih.gov
Interleukin-1β (IL-1β)Primary MicrogliaLPS, β-amyloidDecreased Production nih.gov
Interleukin-6 (IL-6)Primary MicrogliaLPS, β-amyloidDecreased Production nih.gov
Tumor Necrosis Factor-α (TNF-α)Primary MicrogliaLPS, β-amyloidDecreased Production nih.gov

Establishment and Validation of Relevant In Vivo Animal Models of Disease

In vivo animal models are crucial for evaluating the physiological effects, efficacy, and mechanisms of action of Esculentoside E in a whole-organism context. While specific studies on Esculentoside E are limited, research on Esculentoside A has employed various animal models to investigate its therapeutic potential.

Neuroinflammation and Neurodegenerative Disease Models: An Alzheimer's disease mouse model has been used to demonstrate the neuroprotective effects of Esculentoside A.

Inflammation Models: Animal models of inflammation are instrumental in assessing the anti-inflammatory properties of compounds.

Cancer Models: The anti-cancer potential of Esculentoside A has been explored using tumor xenograft models. For instance, in a breast cancer stem cell model, Esculentoside A was shown to suppress tumor growth in vivo nih.gov.

Integration of Advanced Biochemical and Molecular Biology Techniques (e.g., Flow Cytometry, Western Blotting, RT-qPCR, ELISA)

A variety of advanced biochemical and molecular biology techniques have been integral to understanding the molecular mechanisms underlying the biological effects of Esculentosides.

Flow Cytometry: This technique allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. In cancer research, flow cytometry has been used to demonstrate that Esculentoside A can induce cell cycle arrest in human colorectal cancer cells nih.gov.

Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. Studies on Esculentoside A have extensively used this method to investigate its effects on various signaling pathways. For example, Western blot analysis has shown that Esculentoside A can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκB-α in LPS-stimulated microglia nih.gov. Furthermore, it has been shown to downregulate the expression of pro-apoptotic proteins and upregulate anti-apoptotic proteins in cancer cells nih.gov.

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): RT-qPCR is used to measure the expression levels of specific genes. In the context of Esculentoside A research, RT-qPCR has been employed to confirm the downregulation of genes encoding pro-inflammatory cytokines and enzymes, such as iNOS and COX-2, in response to treatment nih.gov.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It has been a key tool in Esculentoside A research for measuring the secretion of cytokines from cultured cells and in biological fluids from animal models. For example, ELISA has been used to quantify the reduction in IL-1β, IL-6, and TNF-α levels in the supernatant of microglia cultures treated with Esculentoside A nih.govnih.gov.

Table 2: Application of Biochemical and Molecular Biology Techniques in Esculentoside A Research
TechniqueApplicationKey Findings for Esculentoside AReference
Flow CytometryCell Cycle AnalysisInduction of G1 phase arrest in colorectal cancer cells nih.gov
Western BlottingProtein Expression AnalysisInhibition of NF-κB pathway activation nih.gov
Modulation of apoptotic protein expression nih.gov
RT-qPCRGene Expression AnalysisDownregulation of pro-inflammatory genes (iNOS, COX-2) nih.gov
ELISACytokine QuantificationReduced secretion of IL-1β, IL-6, and TNF-α nih.govnih.gov

Application of Affinity-Based Proteomics and Surface Plasmon Resonance for Target Identification

Identifying the direct molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for drug development. Affinity-based proteomics and surface plasmon resonance are powerful techniques for this purpose.

Affinity-Based Proteomics: This approach utilizes a "bait" molecule, typically a modified version of the compound of interest, to capture its interacting proteins from a complex biological sample. The captured proteins are then identified by mass spectrometry. To date, there are no published studies that have specifically applied affinity-based proteomics to identify the molecular targets of Esculentoside E.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the binding affinity and kinetics of a small molecule to its protein target. As with affinity-based proteomics, there is currently no available research detailing the use of SPR to investigate the binding of Esculentoside E to any specific protein targets.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational approaches are increasingly used in drug discovery and development to predict and analyze the interactions between a small molecule (ligand) and its biological target.

Computational Chemistry and Molecular Docking: These in silico methods use computer simulations to predict the binding mode and affinity of a ligand to the three-dimensional structure of a target protein. A study on Eleutheroside E (a different compound) has demonstrated the use of molecular docking to investigate its binding to potential protein targets such as HIF1A, EP300, STAT3, and CREB1 researchgate.net. While a review on Esculentosides mentions that the targeting of high-mobility group box 1 (HMGB1) and cyclooxygenase-2 (COX-2) by Esculentoside A/B is proposed based on molecular modeling, detailed studies specifically focusing on the computational analysis of Esculentoside E's interaction with its targets are not yet available in the scientific literature. Such studies would be highly valuable for identifying potential direct targets and for guiding the design of more potent analogs.

Future Research Trajectories and Translational Potential for Esculentoside E

Discovery of Novel Bioactivities and Elucidation of Undiscovered Mechanisms

Future research into Esculentoside E is expected to expand beyond the currently known activities of the esculentoside family, which primarily include anti-inflammatory, anticancer, and antifungal effects. nih.gov The broad structural diversity of triterpenoid (B12794562) saponins (B1172615) suggests that Esculentoside E may possess a unique spectrum of biological activities yet to be discovered. nih.govresearchgate.net Investigations could probe its potential in areas such as antiviral, immunomodulatory, neuroprotective, and anti-atherosclerotic applications. mdpi.comresearchgate.net

The elucidation of its molecular mechanisms is a critical research trajectory. While its close analog, Esculentoside A, is known to exert its anti-inflammatory effects by inhibiting key mediators like cyclooxygenase-2 (COX-2), casein kinase 2 (CK2), and the high-mobility group box 1 (HMGB1) protein, the precise targets of Esculentoside E are unknown. nih.govresearchgate.net Future studies should aim to identify its specific molecular binding partners and signaling pathways. Research into Esculentoside A has demonstrated its ability to suppress the nuclear factor-κB (NF-κB) pathway and inhibit the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, which are crucial in inflammatory responses. nih.govnih.gov Determining whether Esculentoside E shares or diverges from these mechanisms is essential for defining its therapeutic niche.

Research Area Objective Potential Methodologies Rationale
Novel Bioactivities To identify new therapeutic properties of Esculentoside E.High-throughput screening assays (e.g., antiviral, neuroprotective, immunomodulatory).Triterpenoid saponins exhibit a wide range of biological functions that remain underexplored for many individual compounds. nih.gov
Mechanism Elucidation To identify the specific molecular targets and signaling pathways modulated by Esculentoside E.Proteomics, molecular docking, transcriptomics, specific pathway analysis (e.g., Western blot for NF-κB, NLRP3).Understanding the mechanism of action is crucial for predicting efficacy, identifying potential side effects, and discovering new indications. nih.gov
Target Validation To confirm the interaction and effect of Esculentoside E on its identified molecular targets.In vitro binding assays, gene silencing (siRNA), or CRISPR-Cas9 knockout studies.Validating targets ensures that the observed biological effects are directly attributable to the compound's interaction with specific proteins or pathways.

Development of Advanced Drug Delivery Systems for Enhanced Therapeutic Efficacy

A significant hurdle in the clinical translation of many natural saponins, including potentially Esculentoside E, is their suboptimal pharmacokinetic profile, often characterized by poor water solubility and low bioavailability. scienceopen.com To overcome these limitations, the development of advanced drug delivery systems is a pivotal area of future research. These systems aim to improve the compound's stability, enhance its absorption, and enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy while minimizing potential systemic toxicity. researchgate.netnih.gov

Nano-based formulations are particularly promising. Liposomes, which are phospholipid-based vesicles, can encapsulate both hydrophilic and lipophilic compounds, making them versatile carriers. nih.govnih.gov Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and micelles are other advanced systems that can protect the encapsulated compound from degradation, control its release, and be surface-modified with ligands for targeted delivery to disease sites. scienceopen.comnih.gov Due to their amphiphilic nature, saponins themselves can act as natural biosurfactants, which may be exploited in the design of novel drug delivery systems. researchgate.netnih.gov

Delivery System Description Potential Advantages for Esculentoside E Supporting Rationale
Liposomes Spherical vesicles composed of one or more phospholipid bilayers.Can encapsulate saponins, improve bioavailability, and can be tailored for targeted delivery. nih.govnih.govLiposomes are well-established carriers for a variety of drugs and can be modified to improve circulation time and targeting. nih.gov
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers.Offer controlled and sustained release, protection from degradation, and potential for surface functionalization. scienceopen.comPolymers provide a robust matrix for drug encapsulation and can be engineered for stimuli-responsive release (e.g., pH-sensitive).
Solid Lipid Nanoparticles (SLNs) Lipid-based nanoparticles that are solid at room temperature.Combine advantages of polymeric nanoparticles and lipid emulsions; high stability and good biocompatibility.SLNs are a promising alternative to traditional emulsions and polymeric systems for improving the delivery of lipophilic compounds. nih.gov
Micelles Self-assembling core-shell structures formed by amphiphilic molecules.Can solubilize poorly water-soluble compounds like saponins in their hydrophobic core. nih.govThe surfactant-like properties of saponins make them compatible with micellar formulations. researchgate.net

Identification of New Therapeutic Indications and Combination Therapies

Building on the known anti-inflammatory and anticancer properties of the esculentoside family, future research should explore new therapeutic applications for Esculentoside E. researchgate.net Given its potential to modulate inflammatory pathways, it could be investigated for the treatment of chronic inflammatory conditions and autoimmune diseases. The demonstrated effect of Esculentoside A on microglia suggests a potential role for Esculentoside E in neuroinflammatory diseases such as Alzheimer's or Parkinson's disease. nih.gov Furthermore, the anti-inflammatory and antioxidant activities common to many saponins suggest potential utility in managing atherosclerosis. mdpi.com

The development of combination therapies represents another critical research avenue. By pairing Esculentoside E with existing drugs, it may be possible to achieve synergistic effects, reduce the required dosage of more toxic conventional therapies, and overcome drug resistance. In oncology, combining Esculentoside E with standard chemotherapeutic agents could enhance tumor cell killing or resensitize resistant cancer cells. mdpi.comtechnologynetworks.com For inflammatory disorders, it could be used alongside other anti-inflammatory drugs to target multiple pathways simultaneously, potentially leading to improved outcomes. researchgate.netmdpi.com

Therapeutic Area Potential New Indication Rationale
Oncology Adjuvant to chemotherapy for lung, colon, or pancreatic cancer.May enhance the efficacy of conventional drugs and overcome resistance mechanisms. technologynetworks.comyoutube.com
Neurology Neuroinflammatory diseases (e.g., Alzheimer's disease).Based on the ability of related compounds to modulate microglial activation and neuroinflammation. nih.gov
Immunology Autoimmune disorders (e.g., rheumatoid arthritis).The potent anti-inflammatory effects could help manage autoimmune-driven inflammation. nih.gov
Cardiology Atherosclerosis.Saponins have shown potential in reducing oxidative stress and inflammation associated with plaque formation. mdpi.com

Comparative Pharmacological Profiling Across Esculentoside Analogs to Inform Drug Development

The esculentoside family comprises several known analogs, including Esculentoside A, B, H, L, and S, each with potentially distinct pharmacological profiles. researchgate.nettandfonline.com A crucial step in the drug development pipeline for Esculentoside E is a comprehensive comparative pharmacological study against its close chemical relatives. Such studies are essential for establishing structure-activity relationships (SAR), which correlate specific structural features with biological activity. nih.govmdpi.com

This comparative profiling would involve systematically evaluating the potency and selectivity of each esculentoside analog across a range of biological assays. For example, while Esculentoside A and H are noted for their anti-inflammatory and anticancer effects, Esculentoside B is recognized as a more potent antifungal agent. nih.gov Determining where Esculentoside E fits within this spectrum will highlight its unique strengths and guide its development toward the most suitable therapeutic applications. This approach allows researchers to select the most promising lead compound for preclinical and clinical development, optimizing for both efficacy and safety.

Esculentoside Analog Reported Primary Bioactivity Key Molecular Target(s) / Mechanism(s)
Esculentoside A Anti-inflammatory, Anticancer. nih.govresearchgate.netInhibits COX-2, CK2, HMGB1; Suppresses NF-κB and NLRP3 inflammasome. nih.govnih.gov
Esculentoside B Antifungal. nih.govMechanism not fully elucidated, but distinct from A and H.
Esculentoside H Anticancer, Anti-inflammatory. nih.govBlocks NF-κB signaling cascade. nih.gov
Esculentoside L Anti-inflammatory, Pro-apoptotic. researchgate.netReported to have effects in cancer models. researchgate.net
Esculentoside E To be determined. To be determined.

Q & A

Q. What are the primary mechanisms underlying Esculentoside A’s anti-inflammatory activity?

Esculentoside A exerts anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) and suppressing NF-κB and MAPK signaling pathways. In LPS-induced acute lung injury (ALI) models, EsA reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by modulating these pathways . For in vitro studies, EsA (0–10 µM, 24 hours) significantly decreases TNF-α release in activated macrophages .

Q. How does Esculentoside A inhibit colorectal cancer (CRC) cell proliferation?

EsA inhibits CRC proliferation in a dose-dependent manner (IC50: 16–24 µM across HCT-116, HT-29, and SW620 cell lines). It induces G0/G1 cell cycle arrest, as demonstrated by a 54.23% increase in G1-phase HT-29 cells at 16 µM . Colony formation assays show a 59% reduction in HT-29 colonies at 24 µM .

Q. What experimental models are used to study Esculentoside A’s renal protective effects?

In BXSB lupus nephritis mouse models, intraperitoneal administration of EsA (20 mg/kg/day for 4 weeks) reduces renal inflammation by suppressing cytokine production, renal cell proliferation, and apoptosis . Serum cytokine levels (TNF-α, IL-1β, IL-6) are dose-dependently lowered in LPS-challenged mice .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in Esculentoside A’s IC50 values across cancer types?

Variations in IC50 values (e.g., 16–24 µM in CRC vs. 40.4 µg in COX-2 inhibition) may arise from differences in cell line sensitivity, assay conditions, or pathway specificity. For example, EsA targets IL-6/STAT3 in breast cancer but induces G0/G1 arrest in CRC . Standardizing cell viability assays (e.g., MTT vs. colony formation) and validating results across multiple models are critical .

Q. What methodologies optimize the assessment of Esculentoside A’s anti-metastatic potential?

EsA reduces CRC migration and invasion by 45% and 51%, respectively, in transwell assays . Advanced models, such as 3D spheroids or orthotopic xenografts, could better mimic metastatic microenvironments. Combining EsA with metastasis-associated protein inhibitors (e.g., MMPs) may enhance mechanistic insights .

Q. How do solubility and formulation impact Esculentoside A’s in vivo bioavailability?

EsA is highly soluble in DMSO (100 mg/mL, 120.9 mM) but has limited solubility in aqueous solutions . For in vivo studies, optimizing delivery systems (e.g., liposomal encapsulation) or co-solvents (e.g., PEG-400) may improve pharmacokinetics. Dosing regimens (e.g., 5–20 mg/kg/day intraperitoneally) must balance efficacy with potential solvent toxicity .

Q. What strategies address conflicting data on Esculentoside A’s dual pro- and anti-apoptotic roles?

EsA induces apoptosis in lupus nephritis models but shows limited apoptotic effects in CRC . Context-dependent mechanisms (e.g., cell type-specific ROS generation or caspase activation) should be investigated via transcriptomic profiling (RNA-seq) and pathway enrichment analysis. Co-treatment with apoptosis inhibitors (e.g., Z-VAD-FMK) can clarify its role .

Methodological Considerations

Q. How should researchers design dose-response studies for Esculentoside A?

  • In vitro: Use a gradient (e.g., 0–50 µM) with 24–72-hour exposure. Validate via multiple assays (e.g., flow cytometry for cell cycle, Annexin V for apoptosis) .
  • In vivo: Start with 5 mg/kg/day (intraperitoneal) and escalate based on toxicity markers (e.g., liver enzymes, body weight) .

Q. What controls are essential for LPS-induced inflammation models with Esculentoside A?

Include LPS-only (positive control) and vehicle-only (negative control) groups. Measure cytokine levels (ELISA) and histopathological changes (e.g., lung/renal tissue staining) .

Data Interpretation and Validation

Q. How can researchers validate Esculentoside A’s pathway-specific effects?

Use siRNA knockdown (e.g., NF-κB p65, STAT3) or pharmacological inhibitors (e.g., MAPK inhibitors) to confirm mechanistic dependencies. Western blotting for phosphorylated proteins (e.g., p-NF-κB, p-ERK) is critical .

Q. What statistical approaches are recommended for analyzing EsA’s anti-cancer activity?

Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Use Kaplan-Meier survival curves for in vivo efficacy studies. Report effect sizes and confidence intervals to contextualize IC50 values .

Q. Key Challenges and Future Directions

  • Contradictory Mechanisms: EsA’s anti-inflammatory vs. pro-apoptotic roles require tissue-specific studies .
  • Translational Gaps: Limited in vivo data on long-term toxicity and bioavailability necessitate pharmacokinetic/pharmacodynamic (PK/PD) modeling.
  • Comparative Studies: Benchmark EsA against existing drugs (e.g., dexamethasone for inflammation, 5-FU for CRC) to highlight therapeutic advantages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.